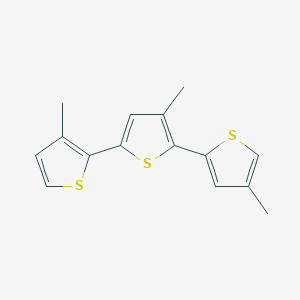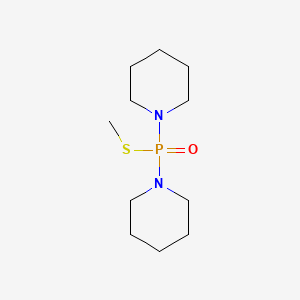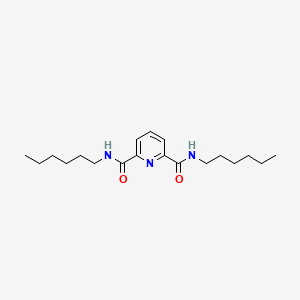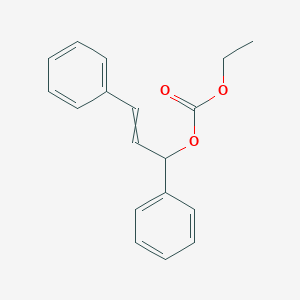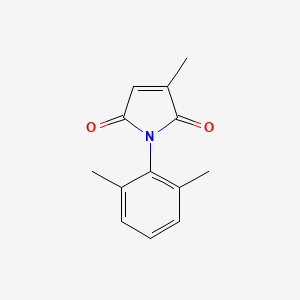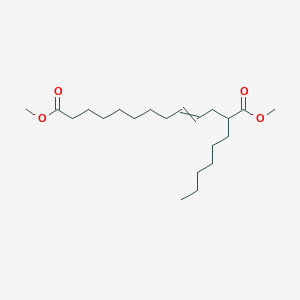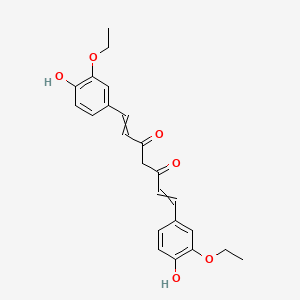![molecular formula C23H21N3O2 B14289121 2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione CAS No. 115008-02-1](/img/structure/B14289121.png)
2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a bipyridine moiety linked to an isoindole structure via a butyl chain. The bipyridine unit is substituted with a methyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the bipyridine unit: The bipyridine moiety can be synthesized by coupling two pyridine rings, followed by methylation at the 4’ position.
Attachment of the butyl chain: The bipyridine unit is then reacted with a butyl halide under basic conditions to introduce the butyl chain.
Formation of the isoindole unit: The final step involves the cyclization of the intermediate with phthalic anhydride to form the isoindole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bipyridine unit can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted bipyridines.
Scientific Research Applications
2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The bipyridine unit can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent processes. The isoindole structure may interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4’-Methyl-2,2’-bipyridine-4-carboxaldehyde: A bipyridine derivative with a formyl group instead of an isoindole unit.
4,4’-Dimethoxy-2,2’-bipyridine: A bipyridine derivative with methoxy groups instead of a methyl group.
Uniqueness
2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the bipyridine and isoindole units, which confer distinct chemical and biological properties. The butyl chain provides flexibility and enhances the compound’s ability to interact with various targets.
Properties
CAS No. |
115008-02-1 |
|---|---|
Molecular Formula |
C23H21N3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H21N3O2/c1-16-9-11-24-20(14-16)21-15-17(10-12-25-21)6-4-5-13-26-22(27)18-7-2-3-8-19(18)23(26)28/h2-3,7-12,14-15H,4-6,13H2,1H3 |
InChI Key |
KZUZNWJDQZNLJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)
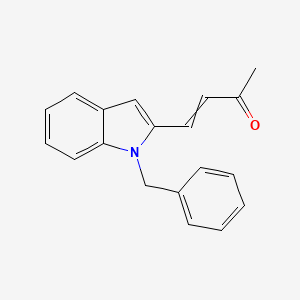

![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)
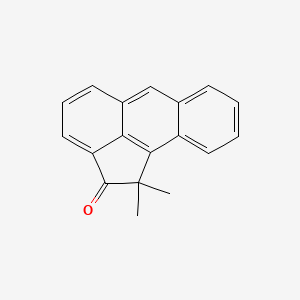
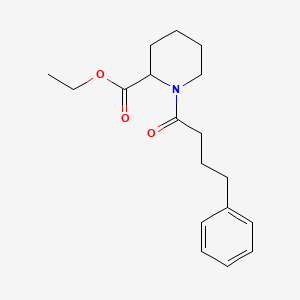
![Benzonitrile, 4-[(4-aminophenyl)ethynyl]-](/img/structure/B14289064.png)
